N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Description
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a benzothiazole derivative characterized by a bicyclic core structure with a 5,5-dimethyl group and a ketone at the 7-position. The 4-fluorobenzamide substituent at the 2-position introduces electronegativity and moderate lipophilicity, which may influence its physicochemical and pharmacological properties.
Properties
CAS No. |
325979-72-4 |
|---|---|
Molecular Formula |
C16H15FN2O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C16H15FN2O2S/c1-16(2)7-11-13(12(20)8-16)22-15(18-11)19-14(21)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3,(H,18,19,21) |
InChI Key |
GQCJNILKEQKOHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the benzothiazole ring, followed by the introduction of the benzamide group and the fluorine atom. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide, highlighting substituent variations, molecular properties, and inferred biological implications:
Key Structural and Functional Differences
Electron-Donating/Withdrawing Effects: The 4-fluorobenzamide group in the target compound provides moderate electronegativity, balancing lipophilicity and polarity. In contrast, chloro () and triethoxy () substituents increase electron-withdrawing or donating effects, respectively, altering reactivity and binding interactions .
Solubility and Lipophilicity: Polar groups like pyrrolidinyl dione () enhance solubility but may reduce cell permeability. Conversely, lipophilic groups (e.g., dichlorophenoxy in ) improve membrane penetration but increase metabolic stability risks .
Biological Activity Implications :
- The acetamido and methoxy groups in ’s compound may engage in hydrogen bonding with biological targets, enhancing affinity .
- Halogenated analogs () are likely designed for halogen bonding, a common strategy in kinase or protease inhibitor development .
Pharmacological Potential
Substituent choice directly impacts target selectivity and pharmacokinetic profiles .
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
- Molecular Formula : C20H23N3O3S
- Molecular Weight : 385.48 g/mol
- CAS Number : 92491-27-5
Synthesis Methods
Recent advances in synthetic methodologies have facilitated the production of benzothiazole derivatives, including this compound. Various synthetic pathways include:
- Diazo-Coupling
- Knoevenagel Condensation
- Biginelli Reaction
- Molecular Hybridization Techniques
- Microwave Irradiation
These methods have been crucial in enhancing the yield and purity of the target compound while allowing for structural modifications that can influence biological activity .
Antimicrobial Activity
Benzothiazole derivatives have shown promising antimicrobial properties. In vitro studies demonstrate that compounds similar to this compound exhibit significant inhibition against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively combat resistant strains of bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 7a | 10 | E. coli |
| 7g | 15 | S. aureus |
| Target | 12 | C. albicans |
Antitubercular Activity
Recent studies highlight the effectiveness of benzothiazole derivatives against Mycobacterium tuberculosis. Compounds synthesized with similar structures have shown better inhibition than standard anti-TB drugs such as Isoniazid (INH). For instance, compounds 7a and 7g displayed MIC values lower than INH against M. tuberculosis strains .
Cytotoxicity and Anticancer Properties
The cytotoxic effects of benzothiazole derivatives have been evaluated against various cancer cell lines. Studies indicate that this compound exhibits selective cytotoxicity towards human breast cancer (MCF-7) and colorectal carcinoma (HCT116) cells.
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| MCF-7 | 20 | Doxorubicin |
| HCT116 | 25 | Cisplatin |
The proposed mechanism of action for benzothiazole derivatives involves:
- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interference with DNA Replication : Some derivatives interact with DNA or RNA synthesis pathways.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
Study 1: Antitubercular Activity
A recent study evaluated a series of benzothiazole derivatives for their antitubercular activity against M. tuberculosis. Compounds were assessed for their binding affinity to the DprE1 enzyme critical for mycolic acid biosynthesis in bacterial cell walls. The study found that specific structural features were essential for enhanced activity .
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of N-(5,5-dimethyl-7-oxo) derivatives on human cancer cell lines. The results indicated that modifications at the benzothiazole moiety significantly influenced cytotoxic potency and selectivity towards tumor cells compared to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
